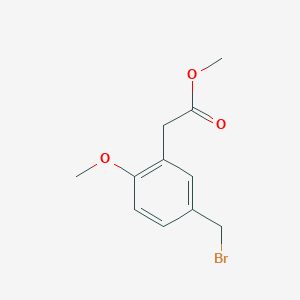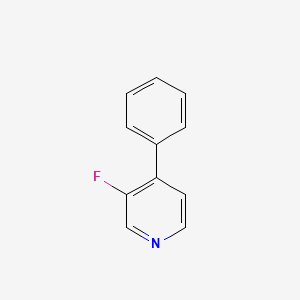
Methyl 2-(5-(bromomethyl)-2-methoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(5-(bromomethyl)-2-methoxyphenyl)acetate is an organic compound with a complex structure that includes a bromomethyl group, a methoxy group, and an acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-(bromomethyl)-2-methoxyphenyl)acetate typically involves the bromination of a precursor compound followed by esterification. One common method involves the bromination of 2-methoxybenzyl alcohol to form 5-(bromomethyl)-2-methoxybenzyl bromide. This intermediate is then reacted with methyl acetate in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(5-(bromomethyl)-2-methoxyphenyl)acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can convert the ester group to alcohols.
Esterification and Hydrolysis: The ester moiety can undergo hydrolysis to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Esterification and Hydrolysis: Acidic or basic conditions can facilitate these reactions, with sulfuric acid or sodium hydroxide being common choices.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce aldehydes, acids, or alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-(5-(bromomethyl)-2-methoxyphenyl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(5-(bromomethyl)-2-methoxyphenyl)acetate involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The methoxy and ester groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-bromo-5-methoxybenzoate: Similar in structure but lacks the bromomethyl group.
Methyl 2-(bromomethyl)benzoate: Similar but without the methoxy group.
Methyl 2-(5-methoxyphenyl)acetate: Lacks the bromomethyl group.
Uniqueness
Methyl 2-(5-(bromomethyl)-2-methoxyphenyl)acetate is unique due to the presence of both the bromomethyl and methoxy groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research fields.
Propiedades
Número CAS |
677775-74-5 |
|---|---|
Fórmula molecular |
C11H13BrO3 |
Peso molecular |
273.12 g/mol |
Nombre IUPAC |
methyl 2-[5-(bromomethyl)-2-methoxyphenyl]acetate |
InChI |
InChI=1S/C11H13BrO3/c1-14-10-4-3-8(7-12)5-9(10)6-11(13)15-2/h3-5H,6-7H2,1-2H3 |
Clave InChI |
KAEXEIMHXUYZOS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CBr)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile](/img/structure/B13931757.png)




![1-[(2R,4S,5R)-5-[(1,3-diphenylimidazolidin-2-yl)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13931778.png)




